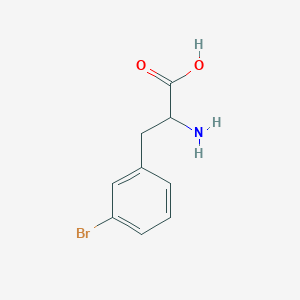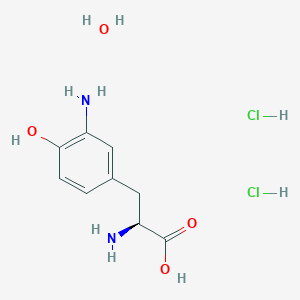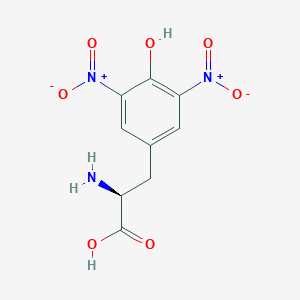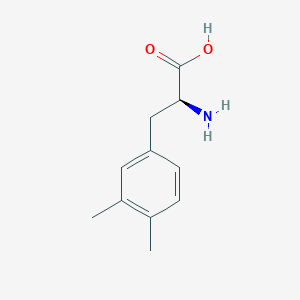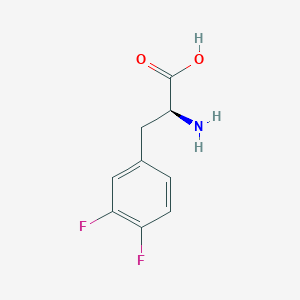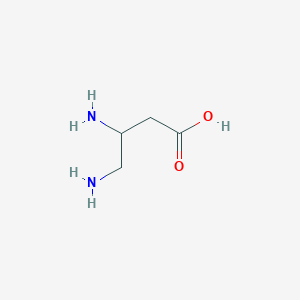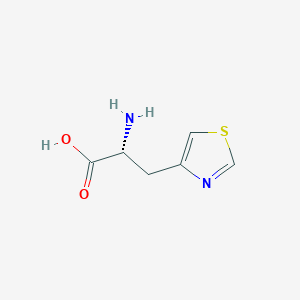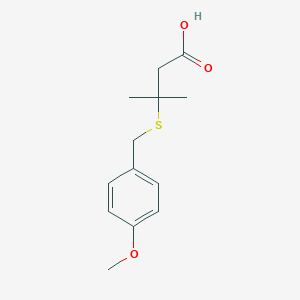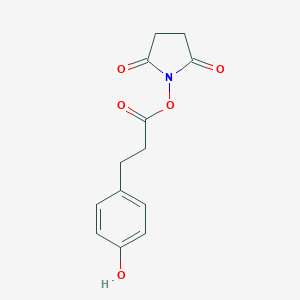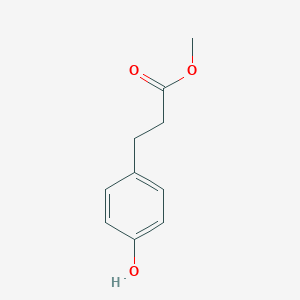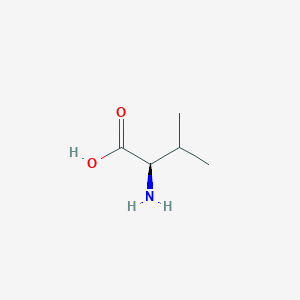
3-(3-Pyridyl)-L-alanine
Übersicht
Beschreibung
3-(3-Pyridyl)-L-alanine is an antimycobacterial cyclodepsipeptide . It’s used to activate other aromatic acids . It’s soluble in clear solution (0.3 gram in 2 ml DMF) .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-(3-Pyridyl)-L-alanine, a related compound, tris(3-pyridyl)aluminate ligand, has been synthesized and shows substantial protic stability against water and alcohols .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate
3-(3-Pyridyl)-L-alanine is a useful synthetic intermediate . It plays a crucial role in the synthesis of various complex organic compounds.
Preparation of Aminomethyl Benzimidazoles
This compound is used to prepare aminomethyl benzimidazoles . These benzimidazoles act as inhibitors of gelatinase B, an enzyme that degrades type IV and V collagens. They are involved in tissue remodeling and are implicated in a number of diseases, including cancer.
Antibacterial Enoyl Acyl Carrier Protein Reductase Inhibitors
3-(3-Pyridyl)-L-alanine is used in the preparation of aminopyridines . These aminopyridines act as antibacterial enoyl acyl carrier protein reductase inhibitors. Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in the type II fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drug discovery.
Fabrication of Conductive Polymer Membranes
This compound is used in the fabrication of conductive polymer membranes . These membranes have excellent performance and are fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) film .
Electrochemical Detection
The conductive polymer membranes made from 3-(3-Pyridyl)-L-alanine are used for electrochemically simultaneously detecting catechol and hydroquinone . These substances are commonly found in natural and industrial waste waters and their detection is important for environmental monitoring.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZEMNPGABKO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182386 | |
| Record name | 3-(3-Pyridyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-L-alanine | |
CAS RN |
28105-69-3, 64090-98-8 | |
| Record name | 3-(3-Pyridyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028105693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-(3-Pyridyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Pyridyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-(3-PYRIDYL)-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HW88A35AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(3-Pyridyl)-L-alanine impact serotonin levels in the brain?
A: Research suggests that 3-(3-Pyridyl)-L-alanine (also known as L-3-Pyridylalanine) can significantly elevate serotonin concentrations within the brain of male Wistar rats []. This effect appears to be long-lasting, persisting for at least 96 hours post-administration []. Interestingly, this increase seems specific to the brain, with no significant changes observed in serotonin levels in other tissues [].
Q2: What is the mechanism behind 3-(3-Pyridyl)-L-alanine's effect on serotonin levels?
A: Studies indicate that 3-(3-Pyridyl)-L-alanine influences serotonin levels indirectly. It inhibits the activity of tryptophan pyrrolase in the liver, an enzyme involved in tryptophan metabolism []. This inhibition leads to an increase in free tryptophan concentration in the serum []. As tryptophan is a precursor to serotonin, this increase in availability likely contributes to the observed elevation of brain serotonin levels.
Q3: Does the D-enantiomer of 3-Pyridylalanine share the same effects on serotonin?
A: Research suggests that the effects on serotonin levels are specific to the L-enantiomer of 3-Pyridylalanine []. Studies have shown that D-3-Pyridylalanine does not significantly impact serotonin concentrations or the activity of enzymes involved in tryptophan-serotonin metabolism in rats []. This highlights the importance of stereochemistry in the biological activity of this compound.
Q4: Beyond its effects on serotonin, what other biological roles does 3-(3-Pyridyl)-L-alanine play?
A: 3-(3-Pyridyl)-L-alanine is a key component of pyridomycin, a naturally occurring cyclodepsipeptide with potent antimycobacterial activity [, , ]. Within the pyridomycin molecule, 3-(3-Pyridyl)-L-alanine, alongside 2-hydroxy-3-methylpent-2-enoic acid, contributes to the unique structure and biological activity of this compound [, , ].
Q5: How is 3-(3-Pyridyl)-L-alanine incorporated into the structure of pyridomycin?
A: Genetic studies have identified the pyridomycin biosynthetic gene cluster in Streptomyces pyridomyceticus [, , ]. These studies reveal that a specific nonribosomal peptide synthetase adenylation domain, encoded by the PyrA gene, activates 3-hydroxypicolinic acid [, , ]. This activated molecule is then transferred to a peptidyl carrier protein, PyrU, which initiates pyridomycin biosynthesis [, , ]. This process highlights the complex enzymatic machinery involved in incorporating 3-(3-Pyridyl)-L-alanine into this important natural product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



